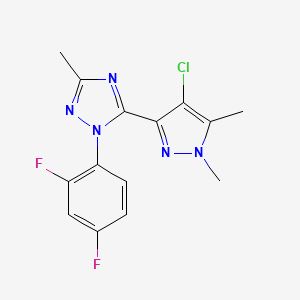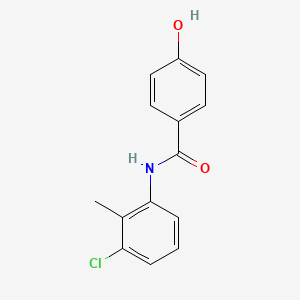
2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone, also known as BTCH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BTCH is a chalcone derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways. For instance, 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. It also activates the Nrf2 signaling pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone has been shown to have various biochemical and physiological effects. For instance, it has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It also increases the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in cells exposed to oxidative stress. Moreover, 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also exhibits a wide range of biological activities, which makes it a versatile tool for studying various diseases. However, there are also some limitations to using 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone in lab experiments. For instance, the compound has poor solubility in aqueous solutions, which can limit its bioavailability. Moreover, the mechanism of action of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone. One area of interest is the development of more potent derivatives of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone in more detail, which can provide insights into its biological activities. Moreover, the potential use of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone in combination with other drugs for the treatment of various diseases should be explored. Finally, the evaluation of the safety and toxicity of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone in animal models is necessary before it can be considered for clinical use.
Conclusion:
In conclusion, 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone is a synthetic compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been extensively studied for its potential use in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone have been discussed in this paper. Further research on 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone is necessary to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone involves the reaction of 2,2,2-trifluoroacetophenone and benzaldehyde in the presence of a base catalyst. The reaction proceeds via an aldol condensation reaction to form the chalcone derivative. The yield of 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone has been extensively studied for its potential use in the treatment of various diseases. The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also possesses antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone has been found to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
1-[(3E)-3-benzylidene-2-hydroxycyclohexen-1-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c16-15(17,18)14(20)12-8-4-7-11(13(12)19)9-10-5-2-1-3-6-10/h1-3,5-6,9,19H,4,7-8H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGHVQBADUOBMR-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=C(C1)C(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=C(C1)C(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-9-[(2-methyl-5-pyrimidinyl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644397.png)
![3-allyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5644412.png)

![(3S*,4R*)-1-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5644420.png)
![N-[3-(methylthio)phenyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5644427.png)
![N-1,3-benzodioxol-5-yl-8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5644429.png)
![(3R*,4S*)-1-[(1-methyl-1H-indol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5644439.png)
![2-cyclopropyl-8-[(2,3-dimethylphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5644445.png)
![5-[3-(1H-pyrazol-4-yl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5644446.png)

![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-5,6-dimethylpyrimidin-4-amine](/img/structure/B5644469.png)
![3-(4-methylphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5644476.png)
![5-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5644494.png)
![2,4,5-trimethyl-6-{4-[(methylthio)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5644495.png)